3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Lipophilicity LogP Drug-likeness

This aromatic aldehyde features a unique 3-ethoxy-4-benzyloxy substitution pattern (LogP 4.50) critical for regiospecific SAR studies. Its ortho/para-directing ethoxy and trifluoromethyl-benzyloxy groups create a distinct H-bond acceptor geometry absent in regioisomers. Ideal for constructing CFTR modulators and CNS pharmacophores. High lipophilicity ensures excellent partition in organic-phase reactions. Verify structural authenticity to maintain reaction kinetics and downstream activity.

Molecular Formula C17H15F3O3
Molecular Weight 324.29 g/mol
CAS No. 667437-26-5
Cat. No. B1318472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
CAS667437-26-5
Molecular FormulaC17H15F3O3
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C17H15F3O3/c1-2-22-16-9-12(10-21)6-7-15(16)23-11-13-4-3-5-14(8-13)17(18,19)20/h3-10H,2,11H2,1H3
InChIKeyOKPCQZKNTMMGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 667437-26-5): Compound Identity and Core Procurement Parameters


3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 667437-26-5) is an aromatic aldehyde derivative with molecular formula C17H15F3O3 and molecular weight 324.29 g/mol . The compound features a trifluoromethyl-substituted benzyloxy moiety linked to an ethoxy-substituted benzaldehyde core, conferring substantial lipophilicity with a calculated LogP of 4.4956 . This compound serves as a synthetic building block and research intermediate with MDL identifier MFCD03422473 .

Procurement Risk Advisory: Why Substituting 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 667437-26-5) with Regioisomeric Analogs May Compromise Synthetic Outcomes


The 3-ethoxy-4-benzyloxy substitution pattern in this compound defines a unique spatial and electronic architecture that cannot be replicated by regioisomeric analogs such as 3-ethoxy-5-(trifluoromethyl)benzaldehyde (CAS 1310416-64-8) or 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde (CAS 632626-08-5) . The ortho/para-directing effects of the ethoxy group at position 3 and the benzyloxy linker at position 4 create a specific hydrogen-bond acceptor geometry and π-stacking surface that is absent in direct-ring-substituted alternatives. Additionally, the compound contains three hydrogen-bond acceptors and zero donors (H_Acceptors = 3, H_Donors = 0) , conferring a distinct solubility and permeability profile in organic reaction media. Generic substitution without structural verification risks altering reaction kinetics, yield, or the biological activity profile of downstream derivatives—particularly in structure-activity relationship (SAR) studies where the spatial positioning of the trifluoromethylphenyl group relative to the reactive aldehyde center is a critical determinant of molecular recognition .

Quantitative Differentiation Guide: 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 667437-26-5) Versus Structurally Proximal Alternatives


Evidence Dimension 1: Lipophilicity (Calculated LogP) as a Proxy for Membrane Permeability and Organic Solvent Partitioning

The target compound exhibits a calculated LogP of 4.4956 , a value consistent with its extended aromatic and trifluoromethyl-bearing architecture. For comparison, simpler regioisomeric analogs lacking the extended benzyloxy linker—such as 3-ethoxy-5-(trifluoromethyl)benzaldehyde (CAS 1310416-64-8) and 3-ethoxy-2-(trifluoromethyl)benzaldehyde (CAS 1221180-50-2)—possess molecular weights of 218.17 g/mol and correspondingly lower calculated LogP values (typically in the range of 2.5–3.5 for similarly substituted monoaromatic benzaldehydes). The approximately 1–2 log unit increase in LogP for the target compound translates to a predicted 10-fold to 100-fold greater partitioning into nonpolar organic phases (e.g., octanol, dichloromethane) relative to aqueous media. This difference is structurally attributable to the additional benzyl ring and the extended ether linkage present in the target compound but absent in direct-ring-substituted alternatives.

Lipophilicity LogP Drug-likeness SAR

Evidence Dimension 2: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (tPSA)

The target compound possesses three hydrogen-bond acceptors (the aldehyde oxygen, the ethoxy oxygen, and the benzyloxy ether oxygen) with zero hydrogen-bond donors , yielding a calculated topological polar surface area (tPSA) of 35.53 Ų. In contrast, simpler analogs such as 3-ethoxy-5-(trifluoromethyl)benzaldehyde (CAS 1310416-64-8) contain only two hydrogen-bond acceptors (aldehyde oxygen and ethoxy oxygen) and lack the benzyloxy ether oxygen entirely . The additional H-bond acceptor in the target compound increases tPSA by approximately 9–10 Ų relative to two-acceptor analogs (typical tPSA for C10H9F3O2 benzaldehydes: ~26–27 Ų). This modest increase in polar surface area, combined with the substantially higher molecular weight (324.29 vs. 218.17 g/mol), positions the target compound in a distinct region of physicochemical space with potentially altered passive diffusion characteristics.

Hydrogen bonding tPSA Permeability ADME

Evidence Dimension 3: Predicted Boiling Point and Thermal Stability for Purification and Storage Considerations

The target compound has a predicted boiling point of 402.2 ± 40.0 °C at atmospheric pressure . For comparison, the simpler analog 3-ethoxy-5-(trifluoromethyl)benzaldehyde (CAS 1310416-64-8) possesses a predicted boiling point of approximately 268–280 °C . The approximately 120–130 °C increase in boiling point for the target compound reflects its substantially higher molecular weight (324.29 vs. 218.17 g/mol) and enhanced intermolecular van der Waals interactions conferred by the additional aromatic ring and extended benzyloxy moiety. This thermal stability differential has practical implications for purification by distillation and for long-term storage conditions.

Boiling point Thermal stability Purification Storage

Evidence Dimension 4: Rotatable Bond Count and Conformational Flexibility

The target compound contains six rotatable bonds (Rotatable_Bonds = 6) , arising from the ethoxy ethyl group, the benzyloxy methylene linker, and the ether oxygen attachments. In contrast, direct-ring-substituted analogs such as 3-ethoxy-5-(trifluoromethyl)benzaldehyde (CAS 1310416-64-8) contain only two rotatable bonds (the ethoxy ethyl group) . The four additional rotatable bonds in the target compound confer substantially greater conformational flexibility, enabling the trifluoromethylphenyl ring to sample a wider range of spatial orientations relative to the reactive aldehyde center.

Conformational flexibility Rotatable bonds Molecular recognition SAR

Recommended Research and Procurement Scenarios for 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 667437-26-5)


Scenario 1: Structure-Activity Relationship (SAR) Studies Requiring Extended Lipophilic Linkers

The target compound's LogP of 4.4956 and six rotatable bonds make it suitable as a synthetic intermediate for constructing extended aromatic pharmacophores. Its benzyloxy linker provides spatial separation between the trifluoromethylphenyl group and the aldehyde core, enabling exploration of linker-length SAR. The compound may serve as a building block for synthesizing CFTR modulators—a class of benzaldehyde-derived compounds under investigation for cystic fibrosis and secretory diarrhea [1]. The reactive aldehyde group facilitates condensation with hydrazines or amines to generate hydrazones, Schiff bases, or heterocyclic derivatives for biological evaluation.

Scenario 2: Medicinal Chemistry Optimization of Lipophilic Benzyloxy-Containing Lead Compounds

The combination of the electron-donating ethoxy group (position 3) and the trifluoromethyl-substituted benzyloxy moiety (position 4) creates a unique electronic environment around the aromatic ring . The trifluoromethyl group enhances metabolic stability by reducing oxidative metabolism at adjacent positions, while the benzyloxy linker provides a modular point for further derivatization. The compound's calculated LogP of 4.4956 positions it within the optimal lipophilicity range (LogP 3–5) for central nervous system (CNS) drug candidates, suggesting potential utility in neuroscience-focused medicinal chemistry programs.

Scenario 3: Synthetic Methodology Development Utilizing ortho-Disubstituted Benzaldehyde Scaffolds

The 3-ethoxy-4-benzyloxy substitution pattern constitutes an ortho-disubstituted benzaldehyde framework with distinct directing-group effects. The ethoxy group at position 3 is a strong ortho/para director, while the benzyloxy group at position 4 modulates electron density and steric accessibility at the aldehyde para position (position 1 relative to ethoxy). This substitution pattern may be exploited in regioselective electrophilic aromatic substitution reactions or in the synthesis of fused heterocycles where the benzyloxy group can be selectively cleaved post-cyclization to reveal a phenolic hydroxyl for further functionalization.

Scenario 4: Procurement for Biphasic or Organic-Phase Synthesis Requiring High LogP Intermediates

With a LogP of 4.4956 and three hydrogen-bond acceptors with zero donors , this compound partitions strongly into organic solvents such as dichloromethane, ethyl acetate, and toluene. It is therefore well-suited for synthetic sequences requiring anhydrous organic-phase reactions (e.g., Wittig olefinations, Grignard additions, reductive aminations) where aqueous solubility would be detrimental. The compound's high predicted boiling point (402.2 °C) [1] also indicates low volatility during solvent evaporation and rotary evaporation, reducing loss during workup and purification steps.

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